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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B10770002

Get Quote

Executive Summary
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole-

derivative histone acetyltransferase (HAT) inhibitor.[1][2][3][4][5] Unlike broad-spectrum

epigenetic modulators (e.g., HDAC inhibitors), CPTH6 exhibits high selectivity for the Gcn5

(KAT2A) and PCAF (KAT2B) enzymes.

Its primary utility lies in its ability to induce histone hypoacetylation (specifically H3K14 and H4)

and

-tubulin hypoacetylation, leading to a dual phenotype of late-stage autophagy blockade and
apoptosis. This distinct mechanism makes it a critical tool for dissecting the role of acetylation
in autophagic flux and cancer stem cell (CSC) maintenance.
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Property Specification

IUPAC Name
3-methylcyclopentylidene-[4-(4'-

chlorophenyl)thiazol-2-yl]hydrazone

Target Class Histone Acetyltransferase (HAT) Inhibitor

Primary Targets Gcn5 (KAT2A), PCAF (KAT2B)

Secondary Targets p300/CBP (significantly lower affinity)

IC50 (Cellular)
~50–100 µM (Cell line dependent: U937,

H1299, etc.)[1]

Solubility DMSO (>10 mM); Poor in water

Mechanism of Action (MoA)
Enzymatic Inhibition Kinetics
CPTH6 functions as a non-competitive inhibitor of Gcn5/PCAF.[1] Structural activity relationship

(SAR) studies on thiazole derivatives suggest the mechanism involves the perturbation of the

HAT catalytic domain, potentially through interaction with cysteine residues within the active

site, preventing the transfer of the acetyl group from Acetyl-CoA to the

-amino group of lysine residues.

Selectivity: CPTH6 shows a marked preference for Gcn5 and PCAF over the MYST family or

p300/CBP HATs at physiological concentrations.[1]

Substrate Modulation: Treatment results in a rapid decrease in the acetylation of Histone H3

(Lys14, Lys18) and Histone H4, as well as non-histone substrates like

-tubulin.

Downstream Biological Cascades
The inhibition of Gcn5/PCAF by CPTH6 triggers a tripartite cellular response:

G0/G1 Cell Cycle Arrest: Hypoacetylation of chromatin regulatory regions suppresses E2F-

dependent transcription, preventing S-phase entry.[1]
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Late-Stage Autophagy Blockade: Unlike rapamycin (which induces autophagy), CPTH6

impairs the degradation of autophagic cargo.[1] It inhibits the maturation of autophagosomes

into autolysosomes, evidenced by the accumulation of LC3B-II and p62 (SQSTM1).

Apoptosis Induction: Prolonged acetylation stress triggers the intrinsic apoptotic pathway,

characterized by mitochondrial membrane potential loss (

), cytochrome c release, and Caspase-3 cleavage.[1]

Pathway Visualization
The following diagram illustrates the causal flow from CPTH6 administration to phenotypic

outcome.
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Figure 1: Mechanistic pathway of CPTH6 inducing autophagy blockade and apoptosis via HAT

inhibition.

Experimental Validation Protocols
To validate CPTH6 activity in your specific model system, use the following self-validating

protocols.

In Vitro HAT Activity Assay (Filter Binding)
Purpose: Direct quantification of Gcn5 inhibition efficacy.

Reagents:

Recombinant Gcn5 enzyme.[1][5][6][7]

Substrate: Histone H3 peptide or core histones.[1]

Cofactor: [3H]-Acetyl-CoA.[1][5][6][7][8]

CPTH6 (dissolved in DMSO).[1][5]

Protocol:

Preparation: Dilute CPTH6 to 5x concentration in HAT assay buffer (50 mM Tris-HCl pH 8.0,

10% glycerol, 0.1 mM EDTA, 1 mM DTT).

Incubation: Mix 10 µL recombinant Gcn5 with 5 µL CPTH6. Incubate at 30°C for 15 minutes

to allow enzyme-inhibitor interaction.

Initiation: Add 35 µL of substrate mix (Histone H3 + [3H]-Acetyl-CoA).[1]

Reaction: Incubate at 30°C for 30–60 minutes.

Termination: Spot 40 µL of reaction mixture onto P81 phosphocellulose filter paper.

Washing: Wash filters 3x with 50 mM NaHCO3 (pH 9.0) to remove unbound Acetyl-CoA.[1]
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Quantification: Air dry filters and measure CPM (Counts Per Minute) in a liquid scintillation

counter.

Calculation: Calculate % Inhibition relative to DMSO control.

Cellular Acetylation Profiling (Western Blot)
Purpose: Confirm cellular permeability and target engagement.[1]

Protocol:

Seeding: Seed cells (e.g., U937, H1299) at

cells/mL.

Treatment: Treat with CPTH6 (50 µM and 100 µM) for 24 hours. Include a DMSO vehicle

control.[1][5][6][7][8]

Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM Sodium

Butyrate (critical to preserve acetylation state during lysis).

Blotting:

Primary Antibodies: Anti-Acetyl-Histone H3 (Lys14), Anti-Acetyl-Histone H4, Anti-Acetyl-

Tubulin.[1]

Loading Control: Anti-Total H3 or Anti-GAPDH.[1]

Validation: A successful experiment must show a dose-dependent decrease in Ac-H3/Ac-

Tubulin signals without a reduction in total histone levels.

Autophagy Flux Analysis
Purpose: Distinguish between autophagy induction and blockade.[1]

Protocol:

Marker Analysis: Blot for LC3B.
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Result: CPTH6 treatment increases LC3B-II levels.[1][3][9]

Flux Assay (Bafilomycin A1 Challenge):

Treat cells with CPTH6 alone vs. CPTH6 + Bafilomycin A1 (a lysosomal inhibitor).[1]

Interpretation: If CPTH6 blocks degradation, adding Bafilomycin A1 will not significantly

increase LC3B-II further compared to CPTH6 alone (indicating the block is already

maximal/downstream). If CPTH6 induced autophagy, Bafilomycin A1 would cause a

massive additive accumulation.[1]

Data Summary & Reference Values
The following table summarizes expected quantitative outcomes based on validated literature.

Assay Type Parameter
Expected Outcome (at 100
µM CPTH6)

HAT Activity % Inhibition (In vitro)
> 60% inhibition of Gcn5/PCAF

activity

Viability Cell Survival
< 50% viability (Cell line

dependent)

Western Blot Ac-H3K14 Levels
Significant reduction (>50%

decrease vs Control)

Western Blot LC3B-II Levels
2-5 fold accumulation

(Blockade phenotype)

Flow Cytometry Cell Cycle Phase
Increase in G0/G1 population;

Decrease in S phase

Experimental Workflow Diagram
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Figure 2: Standardized experimental workflow for validating CPTH6 biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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